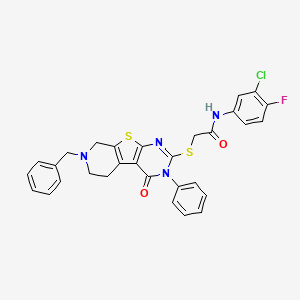

Egfr/stat3-IN-1

Description

Role of EGFR in Cancer Progression

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. pnas.org In many types of cancer, including non-small cell lung cancer, colorectal cancer, and glioblastoma, EGFR signaling is dysregulated. pnas.org This can occur through overexpression of the receptor, mutations in the EGFR gene, or an overproduction of its ligands. frontiersin.org

Aberrant EGFR activation leads to the continuous stimulation of downstream signaling pathways that promote uncontrolled cell division and survival. pnas.org It is also implicated in tumor metastasis, angiogenesis (the formation of new blood vessels to supply the tumor), and resistance to chemotherapy. aacrjournals.orgnih.gov For instance, certain EGFR mutations can render cancer cells resistant to standard treatments. frontiersin.org

Role of STAT3 in Cancer Progression

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often found to be persistently activated in a wide array of human cancers, including those of the breast, lung, and pancreas, as well as hematological malignancies. nih.gov Under normal physiological conditions, STAT3 activation is a transient and tightly controlled process. However, in cancer cells, its continuous activation leads to the transcription of genes that are critical for tumor progression. nih.gov

The oncogenic functions of STAT3 are multifaceted. It promotes cell proliferation, prevents apoptosis (programmed cell death), and helps tumors evade the immune system. nih.govmedchemexpress.com Furthermore, STAT3 plays a significant role in angiogenesis, invasion, and metastasis, and is crucial for the maintenance of cancer stem cells, which are believed to be responsible for tumor recurrence. nih.gov The aberrant activation of STAT3 is frequently associated with a poor prognosis for cancer patients. nih.gov

Interplay and Cross-Talk Between EGFR and STAT3 Signaling Pathways

The signaling pathways of EGFR and STAT3 are not independent but are, in fact, intricately linked. EGFR activation can lead to the phosphorylation and subsequent activation of STAT3, making STAT3 a key downstream effector of EGFR signaling. researchgate.net This crosstalk can occur through several mechanisms. For instance, activated EGFR can directly phosphorylate STAT3, or it can trigger the release of cytokines like Interleukin-6 (IL-6), which in turn activate STAT3 through the JAK kinase family. nih.govthno.org

This interplay creates a robust signaling network that can be difficult to disrupt with single-agent therapies. The activation of STAT3 can mediate resistance to EGFR inhibitors. spandidos-publications.comnih.gov When EGFR is blocked, cancer cells can sometimes compensate by activating STAT3 through alternative pathways, thereby continuing to proliferate and survive. spandidos-publications.com This feedback loop underscores the close functional relationship between these two oncogenic drivers.

Rationale for Dual Targeting of EGFR and STAT3 in Cancer Research

The significant crosstalk and mutual reinforcement between the EGFR and STAT3 signaling pathways provide a strong rationale for the dual targeting of both molecules in cancer research. spandidos-publications.com The development of resistance to therapies that target only EGFR is a major clinical challenge. spandidos-publications.comnih.gov By simultaneously inhibiting both EGFR and STAT3, it is hypothesized that a more comprehensive and durable anti-cancer effect can be achieved.

This dual-inhibition strategy aims to block both the primary oncogenic signaling from EGFR and the key resistance mechanism mediated by STAT3. spandidos-publications.com Researchers are exploring this approach through the use of combination therapies with separate EGFR and STAT3 inhibitors, as well as through the development of single chemical entities, such as Egfr/stat3-IN-1, that are designed to inhibit both targets. The goal is to overcome therapeutic resistance and improve outcomes for patients with cancers driven by these pathways. spandidos-publications.com

Research Findings on a Dual Pathway Inhibitor

Research into compounds that can dually inhibit both EGFR and STAT3 signaling pathways is an active area of investigation. One such compound, identified in research settings, has demonstrated the potential to impact cancer cells by targeting these interconnected pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 1.82 |

| MDA-MB-231 | 2.14 |

The table above presents the half-maximal inhibitory concentration (IC50) values for a STAT3 inhibitor, referred to as STAT3-IN-1, in two different cancer cell lines. medchemexpress.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. These findings indicate the potency of the compound in these specific cell lines.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 1 | 9.0 |

| 2 | 11.2 |

| 5 | 20.9 |

| 8 | 43.3 |

| 10 | 85.2 |

| Control | 3.0 |

Further studies on STAT3-IN-1 have shown that it can induce apoptosis, or programmed cell death, in MDA-MB-231 breast cancer cells in a dose-dependent manner. medchemexpress.com The data illustrates a significant increase in the rate of apoptosis with increasing concentrations of the inhibitor, highlighting its potential to eliminate cancer cells. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C30H24ClFN4O2S2 |

|---|---|

Molecular Weight |

591.1 g/mol |

IUPAC Name |

2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |

InChI |

InChI=1S/C30H24ClFN4O2S2/c31-23-15-20(11-12-24(23)32)33-26(37)18-39-30-34-28-27(29(38)36(30)21-9-5-2-6-10-21)22-13-14-35(17-25(22)40-28)16-19-7-3-1-4-8-19/h1-12,15H,13-14,16-18H2,(H,33,37) |

InChI Key |

WZWGTGOXOZWWRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)F)Cl)CC6=CC=CC=C6 |

Origin of Product |

United States |

Molecular Mechanisms of Egfr/stat3 in 1 Action

Direct Inhibition of STAT3 Activation

STAT3 activation is a multi-step process that begins with the phosphorylation of specific amino acid residues, leading to dimerization, nuclear translocation, and DNA binding. nih.govaacrjournals.orgnih.gov EGFR/STAT3-IN-1 directly interferes with this cascade, effectively neutralizing the oncogenic functions of STAT3.

The activation of STAT3 is critically dependent on its phosphorylation at two key sites: Tyrosine 705 (Tyr705) and Serine 727 (Ser727). nih.gov Phosphorylation at Tyr705, primarily mediated by upstream kinases like Janus kinases (JAKs) and Src family kinases (SFKs), is considered the canonical step for STAT3 activation. nih.govaacrjournals.org This event triggers the subsequent steps of dimerization and nuclear import. aacrjournals.orgnih.gov Phosphorylation at Ser727 is also important for the maximal transcriptional activity of STAT3. frontiersin.org

As a direct inhibitor of STAT3, this compound is designed to prevent these crucial phosphorylation events. By inhibiting STAT3, the compound effectively blocks the downstream consequences of its activation, irrespective of the upstream signals initiating the phosphorylation. Furthermore, its inhibitory action on EGFR, a known upstream activator that can directly phosphorylate STAT3, also contributes to reducing the phosphorylation levels of STAT3. nih.gov

Table 1: Key Phosphorylation Sites in STAT3 Activation

| Phosphorylation Site | Primary Function in STAT3 Activation | Upstream Kinases |

|---|---|---|

| Tyrosine 705 (Tyr705) | Essential for STAT3 dimerization, nuclear translocation, and DNA binding. aacrjournals.orgnih.gov | JAK family, Src family kinases, EGFR. nih.govnih.gov |

| Serine 727 (Ser727) | Modulates and enhances the transcriptional activity of the STAT3 dimer. nih.govfrontiersin.org | Kinases downstream of EGFR. nih.gov |

Following phosphorylation at Tyr705, two STAT3 monomers form a stable homodimer (or a heterodimer with other STAT family members). nih.gov This dimerization is a prerequisite for the protein's translocation into the nucleus and its function as a transcription factor. aacrjournals.orgnih.gov The process is mediated by a reciprocal interaction between the Src Homology 2 (SH2) domain of one STAT3 monomer and the phosphotyrosine (pTyr705) residue of the other. nih.govfrontiersin.org

Small molecule inhibitors frequently target the SH2 domain to physically block this dimerization process. frontiersin.orgnih.gov By preventing the formation of STAT3 dimers, this compound effectively traps STAT3 in an inactive, monomeric state in the cytoplasm. This disruption is a central component of its inhibitory mechanism, as the monomeric form of STAT3 cannot bind to DNA to regulate gene expression. aacrjournals.orgnih.gov

The ultimate function of activated STAT3 is to act as a transcription factor in the nucleus. nih.gov The STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their expression. aacrjournals.org These target genes are often involved in critical cellular processes that promote cancer progression, including cell proliferation (e.g., cyclin D1), survival and anti-apoptosis (e.g., Bcl-xL, survivin), and metastasis. aacrjournals.orgaacrjournals.org

By disrupting STAT3 phosphorylation and dimerization, this compound prevents the nuclear accumulation of active STAT3 dimers. aacrjournals.orgnih.gov This interference with nuclear translocation inherently blocks the ability of STAT3 to bind to its target DNA sequences. Consequently, the compound suppresses the transcription of key genes that drive tumor growth and survival, which is a primary outcome of its molecular action. aacrjournals.orgaacrjournals.org

Modulation of Upstream Kinases Influencing STAT3

The activity of STAT3 is tightly controlled by a network of upstream kinases. This compound, by targeting EGFR directly, influences this network and further ensures the sustained inhibition of STAT3 signaling. medchemexpress.com

The Janus kinase (JAK) family of tyrosine kinases is a primary group of upstream activators for STAT3. frontiersin.org The canonical JAK/STAT3 signaling pathway is typically initiated by cytokines and growth factors, such as Interleukin-6 (IL-6). nih.govnih.gov Upon receptor binding, JAKs become activated and phosphorylate STAT3 at Tyr705, initiating the activation cascade. nih.govaacrjournals.org

While this compound is not a direct inhibitor of JAKs, its dual action on both EGFR and STAT3 provides a comprehensive blockade of this pathway. By directly inhibiting STAT3, the compound renders the protein incapable of being activated, even in the presence of active JAKs. nih.gov Furthermore, research has shown that feedback loops and crosstalk exist between the EGFR and JAK/STAT3 pathways. nih.govnih.gov In some contexts, inhibition of EGFR signaling can lead to a compensatory activation of the STAT3 pathway. nih.gov The dual-inhibitor nature of this compound is designed to overcome such resistance mechanisms by targeting both nodes of the signaling axis simultaneously.

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a significant role in STAT3 activation and are implicated in oncogenesis. nih.govmdpi.com Src can directly phosphorylate STAT3 and also functions as a critical mediator in the signaling cascade downstream of EGFR. nih.govaacrjournals.org The EGFR-Src-STAT3 signaling axis is a well-documented pathway that contributes to cell transformation and resistance to therapy. aacrjournals.orgnih.gov

This compound modulates the influence of SFKs on STAT3 through its direct inhibition of EGFR. The recruitment and activation of Src kinase are often dependent on an active EGFR. aacrjournals.org By blocking EGFR activity, this compound disrupts the formation and function of the EGFR-Src signaling complex, thereby reducing Src-mediated phosphorylation and activation of STAT3. nih.govnih.gov This action complements its direct inhibition of STAT3, providing a multi-pronged attack on this critical oncogenic pathway.

Table 2: Upstream Kinases Modulated by this compound Action

| Upstream Kinase Family | Role in STAT3 Activation | Mechanism of Modulation by this compound |

|---|---|---|

| Janus Kinase (JAK) | Primary activators that phosphorylate STAT3 at Tyr705 in response to cytokine signals. nih.govnih.gov | The compound's direct inhibition of STAT3 prevents its activation by JAKs. |

| Src Family Kinase (SFK) | Phosphorylates STAT3 and acts as a key component of the EGFR-Src-STAT3 oncogenic axis. nih.govnih.gov | Inhibition of EGFR by the compound disrupts the upstream signal required for Src-mediated STAT3 activation. aacrjournals.org |

Impact on EGFR Phosphorylation and Downstream Signaling

The primary mechanism of EGFR activation is through phosphorylation of its tyrosine kinase domain, which initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. This compound directly interferes with this initial activation step. Research has demonstrated that this compound effectively inhibits the autophosphorylation of EGFR.

Upon activation, EGFR phosphorylates several downstream effector proteins, including those in the PI3K/AKT and MAPK/ERK pathways. nih.govjcancer.org The inhibition of EGFR phosphorylation by this compound consequently leads to a reduction in the phosphorylation and activation of these key downstream signaling molecules. This disruption of downstream signaling is a critical aspect of the compound's anti-proliferative effects.

Regulation of EGFR-Dependent and EGFR-Independent STAT3 Activation Pathways

STAT3 can be activated through various mechanisms, broadly categorized as EGFR-dependent and EGFR-independent pathways. The dual-action nature of this compound allows it to address both avenues of STAT3 activation, representing a comprehensive approach to inhibiting this oncogenic transcription factor.

Ligand-Dependent Activation Pathways (e.g., IL-6/gp130 axis)

A prominent EGFR-independent pathway for STAT3 activation involves cytokines, particularly Interleukin-6 (IL-6). nih.gov IL-6 binds to its receptor, which then associates with the gp130 signal-transducing subunit, leading to the activation of Janus kinases (JAKs). These kinases, in turn, phosphorylate and activate STAT3.

This IL-6/gp130/JAK/STAT3 signaling axis can be a mechanism of resistance to EGFR inhibitors. nih.gov this compound, by directly targeting STAT3, can inhibit its activation regardless of the upstream stimulus, including IL-6. This suggests that the compound could be effective in tumors where the IL-6 signaling pathway is a dominant driver of STAT3 activation.

Intrinsic/Stress-Induced Activation Mechanisms

Cellular stress, including that induced by chemotherapy or radiation, can also lead to the activation of STAT3, contributing to cell survival and therapeutic resistance. acs.org This stress-induced activation can occur through various mechanisms, some of which are independent of EGFR signaling. By directly inhibiting the STAT3 protein, this compound is poised to counteract this pro-survival signaling, potentially sensitizing cancer cells to other therapeutic interventions.

The development of dual inhibitors like this compound represents a strategic approach to cancer therapy by targeting key nodes in oncogenic signaling and anticipating potential resistance mechanisms. The ability of this compound to inhibit both EGFR and STAT3 through their respective dependent and independent activation pathways underscores its potential as a valuable tool in cancer research and future therapeutic development.

Cellular and Molecular Effects of Egfr/stat3 in 1 in Preclinical Models

Impact on Cancer Cell Viability and Proliferation

Inhibition of both EGFR and STAT3 signaling has demonstrated significant effects on reducing cancer cell viability and proliferation in various preclinical models. For instance, in non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines, dual inhibition leads to a more potent suppression of cell growth compared to targeting either pathway alone. frontiersin.orgthno.org This enhanced effect is often synergistic, as indicated by combination index values of less than one in cell viability assays. oncotarget.com

For example, studies have shown that while EGFR inhibitors like erlotinib (B232) or gefitinib (B1684475) can reduce cell viability, their efficacy is often limited by the feedback activation of STAT3. aging-us.comoncotarget.com By concurrently inhibiting STAT3, this resistance mechanism can be overcome, leading to a more substantial decrease in cancer cell proliferation. nih.govaging-us.com In osteosarcoma cells, the combination of an EGFR inhibitor and a STAT3 inhibitor significantly reduced cell viability compared to either agent alone. aging-us.com Similarly, in NSCLC cells with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), a novel STAT3 inhibitor, W2014-S, was able to re-sensitize the cells to gefitinib and erlotinib, potently suppressing proliferation. thno.org

Table 1: Effect of EGFR/STAT3 Inhibition on Cancer Cell Proliferation

| Cell Line | Cancer Type | Treatment | Effect on Proliferation | Reference |

|---|---|---|---|---|

| HNSCC | Head and Neck Squamous Cell Carcinoma | STAT3 decoy + EGFR TKI | Decreased cell proliferation | nih.gov |

| MG63, U2OS | Osteosarcoma | Erlotinib + LY5 (STAT3 inhibitor) | Reduced cell viability | aging-us.com |

| A549, PC-9 | Non-Small Cell Lung Cancer | W2014-S (STAT3 inhibitor) | Dose-dependent inhibition of proliferation (IC50 values of 0.89 µM and 2.36 µM, respectively) | thno.org |

| Capan-1, HPAF-II, PANC-1 | Pancreatic Cancer | Erlotinib + LY5 (STAT3 inhibitor) | Enhanced reduction in cell viability | researchgate.net |

Induction of Apoptosis Pathways

The dual inhibition of EGFR and STAT3 has been shown to effectively induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgspandidos-publications.com STAT3 is known to regulate the expression of several anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1. nih.govbmbreports.org By inhibiting STAT3, the expression of these survival proteins is downregulated, making the cancer cells more susceptible to apoptosis. nih.gov

In preclinical studies, the combination of EGFR and STAT3 inhibitors has been shown to increase the levels of cleaved PARP and caspase-3, which are key markers of apoptosis. frontiersin.orgnih.gov For example, in NSCLC cells harboring EGFR mutations, the combination of gefitinib and a dual STAT3/NF-κB inhibitor, TPCA-1, led to a pronounced increase in the percentage of apoptotic cells and the level of cleaved PARP compared to either treatment alone. aacrjournals.org Similarly, in erlotinib-resistant NSCLC cells, the addition of a STAT3 inhibitor, lupeol, suppressed STAT3 activation and induced apoptosis. spandidos-publications.com Paradoxically, in some cell lines with very high EGFR expression, EGFR activation itself can induce apoptosis, a process that has been found to be mediated by STAT3. nih.govnih.gov

Table 2: Induction of Apoptosis by EGFR/STAT3 Inhibition

| Cell Line | Cancer Type | Treatment | Apoptotic Markers | Reference |

|---|---|---|---|---|

| MDA-MB-468 | Breast Cancer | EGF stimulation | Increased PARP and Caspase-3 cleavage (STAT3-mediated) | nih.gov |

| HCC827 | Non-Small Cell Lung Cancer | Gefitinib + TPCA-1 | Increased percentage of apoptotic cells and cleaved PARP | aacrjournals.org |

| H1975 | Non-Small Cell Lung Cancer | Lupeol | Suppression of STAT3 activation and induction of apoptosis | spandidos-publications.com |

| Pancreatic Cancer Cells | Pancreatic Cancer | Erlotinib + Alantolactone (AE@NPs) | Markedly inhibited both EGFR and STAT3 signaling, regulated Bax and Bcl-2 expression, inducing distinct apoptosis | frontiersin.org |

Cell Cycle Progression Modulation

The EGFR/STAT3 signaling pathway plays a crucial role in regulating cell cycle progression, primarily by controlling the expression of cyclins and cyclin-dependent kinase inhibitors. aacrjournals.orgnih.gov Constitutive activation of this pathway can lead to accelerated cell cycle progression and uncontrolled proliferation. bmbreports.org

Inhibition of EGFR and STAT3 can arrest cancer cells at specific phases of the cell cycle, thereby preventing their division. For instance, a novel quinolone-indolone conjugate, QIC1, which targets EGFR, was found to arrest HepG2 human hepatoma cells at the G2/M phase of the cell cycle. spandidos-publications.com This was associated with the inhibition of the downstream STAT3 pathway. spandidos-publications.com STAT3 itself can upregulate the expression of genes like Cyclin D1, which is essential for the G1/S transition. oncotarget.com Therefore, inhibiting STAT3 can lead to a decrease in Cyclin D1 levels and subsequent cell cycle arrest. nih.gov In lung adenocarcinoma cells, blockade of the IL-6/gp130/JAK pathway, which activates STAT3, inhibited cell-cycle progression. nih.gov

Effects on Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process often driven by the EGFR/STAT3 pathway. researchgate.netnih.gov Preclinical studies have consistently shown that dual inhibition of EGFR and STAT3 significantly reduces the migratory and invasive capacity of cancer cells. thno.orgaging-us.com

In osteosarcoma and prostate cancer cell lines, inhibitors of EGFR and STAT3 have been shown to effectively decrease cell migration and invasion through Matrigel barriers. aging-us.comnih.gov This effect is often attributed to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and are regulated by STAT3. aging-us.comoncotarget.com For example, in hepatocellular carcinoma cells, miR-491 was found to inhibit migration and invasion by blocking the activation of STAT3 via EGFR, leading to decreased levels of MMP-9 and MMP-2. oncotarget.com Furthermore, gemcitabine-enhanced migration and invasion in pancreatic cancer cells were found to be mediated by the EGFR-STAT3 signaling pathway. researchgate.net

Table 3: Impact of EGFR/STAT3 Inhibition on Cell Migration and Invasion

| Cell Line | Cancer Type | Treatment | Effect on Migration/Invasion | Reference |

|---|---|---|---|---|

| DU145WT, PC3 | Prostate Cancer | STAT3 antisense or siRNA | Abrogated EGF-mediated migration and invasion | nih.gov |

| MG63, U2OS | Osteosarcoma | Erlotinib or LY5 (STAT3 inhibitor) | Significantly reduced cell migration | aging-us.com |

| A549, PC-9 | Non-Small Cell Lung Cancer | W2014-S (STAT3 inhibitor) | Strongly suppressed migration and invasion | thno.org |

| MHCC97H | Hepatocellular Carcinoma | miR-491 overexpression | Inhibited migration and invasion by blocking STAT3 activation via EGFR | oncotarget.com |

Influence on Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. oncotarget.comnih.gov The EGFR/STAT3 pathway is a key driver of EMT in many cancers. ijbs.comspandidos-publications.com

Activation of EGFR can induce EMT by upregulating the expression of key EMT-associated transcription factors like Twist, Snail, and ZEB1, often in a STAT3-dependent manner. oncotarget.comspandidos-publications.commdpi.com For example, in prostate cancer, EGF stimulates tumor progression and EMT through a pathway involving STAT3 phosphorylation and the subsequent induction of HIF-1α and Twist1. oncotarget.com In gastric cancer, ESM1 was found to trigger EMT by enhancing EGFR/HER3 association and activating the EGFR/HER3-Akt pathway, which in turn activates STAT3. ijbs.com Conversely, inhibiting the EGFR/STAT3 axis can reverse these changes, leading to a more epithelial phenotype and reduced metastatic potential. ijbs.com In ovarian cancer cells, EGF elicits EMT programs by inducing the expression of Twist through a JAK2/STAT3-dependent pathway. nih.gov

Modulation of Cancer Stem Cell (CSC) Properties

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, metastasis, and therapy resistance. nih.govnih.gov The EGFR/STAT3 pathway has been implicated in the maintenance and promotion of CSC characteristics. nih.govfrontiersin.org

In triple-negative breast cancer, the JAK2/STAT3 signaling pathway regulates a cell population with stem-like features. nih.govfrontiersin.org EGFR expression has also been linked to the aggregation of CD44+ cells, a marker for cancer stem cells in this cancer type. frontiersin.org In hepatocellular carcinoma, miR-491 was shown to inhibit the acquisition of CSC-like properties by blocking the activation of STAT3 via EGFR. oncotarget.com This was associated with decreased levels of CSC markers such as Bmi-1, Oct-4, CD133, and EPCAM. oncotarget.com Furthermore, in glioblastoma stem cells, a positive feedback loop involving PARN and EGFR–STAT3 signaling was found to support self-renewal and proliferation. aacrjournals.org

Alterations in Gene Expression Profiles Driven by STAT3 Target Genes

As a transcription factor, STAT3 directly regulates the expression of a wide array of genes involved in various aspects of cancer progression. nih.govoncotarget.com Inhibition of the EGFR/STAT3 pathway leads to significant alterations in the expression of these target genes.

Key downstream targets of STAT3 include genes involved in cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin), cell cycle progression (e.g., Cyclin D1, c-Myc), and angiogenesis (e.g., VEGF). bmbreports.orgoncotarget.com Preclinical studies have demonstrated that inhibiting STAT3, often in combination with EGFR blockade, leads to the downregulation of these pro-tumorigenic genes. thno.orgoncotarget.com For example, in NSCLC, treatment with a STAT3 inhibitor modulated the expression of STAT3-regulated genes, including Cyclin D1, Bcl-xL, Bcl-2, and MMP-9. oncotarget.com In human lung adenocarcinomas, mutant EGFR was found to activate the gp130/JAK/STAT3 pathway by upregulating IL-6, a direct target of STAT3, creating a positive feedback loop. nih.gov Nuclear EGFR can also cooperate with STAT3 to enhance the expression of STAT1, another STAT family member involved in inflammatory responses. nih.gov

Interplay with Other Signaling Pathways

The signaling network within a cell is complex, with significant crosstalk between pathways. The dual inhibition of EGFR and STAT3 is hypothesized to affect multiple downstream and parallel cascades that are crucial for tumor cell proliferation, survival, and resistance to therapy.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of EGFR signaling, playing a central role in cell survival and proliferation. oncotarget.com In many cancer models, the inhibition of EGFR is known to affect this pathway. However, a review of the specific preclinical literature on EGFR/STAT3-IN-1 (compound 5k) does not provide detailed findings on its direct or indirect modulatory effects on the PI3K/Akt signaling cascade. medchemexpress.eu While general studies on dual EGFR and STAT3 inhibition suggest potential interactions, specific data quantifying the effects of this compound on the phosphorylation status of PI3K or Akt are not available.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling route activated by EGFR, which regulates cell growth and differentiation. oncotarget.com Treatment with EGFR inhibitors typically leads to the suppression of ERK phosphorylation. oncotarget.com In studies involving the combined use of separate EGFR and STAT3 inhibitors, complex effects on the MAPK pathway have been observed, including the activation of the p38 MAPK axis. frontiersin.org However, for the specific dual-inhibitor molecule this compound, there is no published preclinical data detailing its regulatory impact on the MAPK/ERK pathway.

Nuclear Factor-kappa B (NF-κB) and STAT3 are key transcription factors that can exhibit significant cross-regulation, often involving inflammatory cytokines like IL-6. This crosstalk is implicated in therapeutic resistance. For instance, inhibiting STAT3 with certain molecules has been shown to cause a feedback activation of EGFR, which in turn drives NF-κB activity in glioblastoma models. While this highlights a critical link between the targets of this compound and the NF-κB pathway, specific research detailing how this compound influences NF-κB activation or its target gene expression has not been reported in the available scientific literature.

Yes-Associated Protein 1 (YAP1) is a transcriptional co-activator in the Hippo pathway that has emerged as a key player in cancer development and drug resistance. Co-activation of STAT3 and YAP1 has been identified as a mechanism that allows cancer cells to survive treatment with EGFR inhibitors. This suggests a strong rationale for investigating the effects of a dual EGFR/STAT3 inhibitor on YAP1 signaling. Despite this, there are currently no specific preclinical studies that have investigated or reported on the interaction between this compound and the YAP1 signaling pathway.

Egfr/stat3 in 1 in Overcoming Therapeutic Resistance

Mechanisms of Resistance to EGFR Inhibitors

Therapeutic resistance to EGFR inhibitors can arise from a multitude of molecular mechanisms, frequently involving the activation of alternative signaling pathways that bypass the EGFR blockade. The STAT3 signaling pathway has been consistently implicated as a critical escape route for cancer cells.

Feedback Activation of STAT3 Signaling

In many instances, the inhibition of EGFR can paradoxically lead to the feedback activation of STAT3. This can occur through various mechanisms, including the increased production of cytokines such as Interleukin-6 (IL-6), which in turn activates the JAK/STAT3 pathway. This feedback loop allows cancer cells to maintain their pro-survival signaling despite the presence of an EGFR inhibitor.

Compensatory Pathways Involving STAT3 Activation

Cancer cells can also develop resistance by upregulating compensatory signaling pathways that converge on STAT3. These can include other receptor tyrosine kinases (RTKs) that, when activated, can phosphorylate and activate STAT3, thereby sustaining the downstream signaling required for cell proliferation and survival.

Abrogation of Intrinsic EGFR Inhibitor Resistance

Intrinsic resistance to EGFR inhibitors can be present in tumors prior to the commencement of therapy. This is often associated with the pre-existing activation of STAT3. The dual-target approach of EGFR/STAT3-IN-1 is designed to counteract this from the outset. By concurrently inhibiting both EGFR and the STAT3 escape pathway, this compound aims to prevent the cancer cells from utilizing this primary resistance mechanism.

Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

Acquired resistance develops in patients who initially respond to EGFR TKI therapy but subsequently relapse. This often involves genetic alterations in the EGFR gene or the activation of bypass signaling pathways.

Specificity Against Different EGFR Mutations (e.g., T790M)

The emergence of secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. While specific data on the efficacy of this compound against the T790M mutation is not yet extensively detailed in publicly available research, its dual-action mechanism presents a theoretical advantage. By targeting the downstream STAT3 pathway, which is often activated in T790M-positive tumors, this compound may offer a therapeutic option for these resistant cancers. Further research is needed to fully elucidate its activity against specific EGFR mutations.

Role in Overcoming Resistance Mediated by Wild-Type EGFR Overexpression

In some cancers, resistance to EGFR inhibitors can be driven by the overexpression of wild-type EGFR. This leads to an amplification of EGFR signaling that can overwhelm the inhibitory effects of the drug. The activation of STAT3 is also frequently observed in this context. By inhibiting both the overexpressed receptor and the downstream STAT3 signaling, this compound has the potential to be effective in this setting.

Recent research has highlighted the potential of dual EGFR and STAT3 inhibitors. For instance, the thieno[2,3-d]pyrimidine (B153573) derivative, also known as this compound (Compound 5k), has demonstrated potent inhibitory activity against both EGFR and STAT3. medchemexpress.com

Inhibitory Activity of this compound

| Target | IC50 (nM) |

|---|---|

| EGFR | 41 |

| STAT3 | 3.34 |

Data from MedChemExpress, citing Elsebaie HA, et al. Bioorg Chem. 2024.

This dual activity is critical, as demonstrated in studies with various cancer cell lines. For example, in non-small cell lung cancer (NSCLC) and breast cancer cell lines (A549 and MCF-7, respectively), related thieno[2,3-d]pyrimidine compounds have shown significant cytotoxic effects. researchgate.net

Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 5j | A549 (Lung Cancer) | Two-digit nanomolar range |

| MCF-7 (Breast Cancer) | Two-digit nanomolar range | |

| Compound 5k (this compound) | A549 (Lung Cancer) | Two-digit nanomolar range |

| MCF-7 (Breast Cancer) | Two-digit nanomolar range |

Findings from a study on thieno[2,3-d]pyrimidine derivatives, as reported in research by Elsebaie HA, et al. researchgate.net

The development of dual inhibitors like this compound represents a significant step forward in addressing the complex challenge of therapeutic resistance in EGFR-driven cancers. By targeting both the primary oncogenic driver and a key resistance pathway, these agents hold the promise of more durable clinical responses.

Preclinical Efficacy of Egfr/stat3 in 1 in Disease Models

In Vitro Efficacy Studies

Non-Small Cell Lung Cancer (NSCLC) Models

Persistent activation of STAT3 is observed in over 50% of NSCLC patients and is associated with poor prognosis and drug resistance. mdpi.comoncotarget.com In NSCLC models with EGFR mutations, STAT3 activation can be a mechanism of adaptive resistance to EGFR tyrosine kinase inhibitors (TKIs). thno.orgaacrjournals.org Studies have shown that while EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) can suppress the EGFR pathway, they may not completely abrogate STAT3 activity, which can be sustained through EGFR-independent mechanisms like the IL-6/JAK pathway. nih.govnih.gov

The combination of an EGFR inhibitor with a STAT3 inhibitor has demonstrated enhanced antitumor effects in EGFR mutant NSCLC cell lines. For instance, in cell lines sensitive to the EGFR inhibitor afatinib (B358) (PC9 and PC9-GR4) and a resistant line (PC9-GR2), the addition of a STAT3 inhibitor led to a more potent antitumor effect. aacrjournals.org Specifically, while afatinib alone suppressed EGFR, AKT, and ERK1/2 phosphorylation, it paradoxically increased pSTAT3(Tyr705) levels. aacrjournals.org The dual inhibition strategy effectively counters this adaptive response. aacrjournals.org This suggests that targeting both EGFR and STAT3 simultaneously could be a valuable strategy to overcome resistance in NSCLC. thno.org

Table 1: In Vitro Efficacy of EGFR/STAT3 Pathway Inhibition in NSCLC Cell Lines

| Cell Line | EGFR Status | Key Findings |

|---|---|---|

| PC9 | Mutant | Additive effect observed with combined EGFR and STAT3 inhibition. aacrjournals.org |

| H1975 | Mutant | Combination of afatinib and a STAT3 inhibitor showed an additive effect. aacrjournals.org |

| PC9-GR2 | Mutant (Gefitinib-Resistant) | Enhanced antitumor effect with combined EGFR and STAT3 inhibition. aacrjournals.org |

| PC9-GR4 | Mutant (Gefitinib-Resistant) | Enhanced antitumor effect with combined EGFR and STAT3 inhibition. aacrjournals.org |

| HCC827 | Mutant | Dual inhibition of STAT3 and NF-κB enhanced apoptosis induced by gefitinib. nih.gov |

Head and Neck Squamous Cell Carcinoma (HNSCC) Models

In HNSCC, EGFR is overexpressed in a majority of cases and is linked to a more advanced stage and reduced survival. aacrjournals.org Consequently, EGFR is a validated therapeutic target in this cancer. aacrjournals.org However, resistance to EGFR inhibitors, such as cetuximab and erlotinib, can develop. escholarship.org Activation of STAT3 has been identified as a key mechanism of both intrinsic and acquired resistance to EGFR inhibitors in HNSCC preclinical models. aacrjournals.orgaacrjournals.orgescholarship.org

Studies have demonstrated that targeting STAT3 can sensitize HNSCC cells to EGFR inhibitors. aacrjournals.orgescholarship.org In HNSCC cell lines resistant to erlotinib (686LN and Cal33) and cetuximab (T24 PR1, T24 PR2, and T24 PR3), treatment with a STAT3 decoy oligonucleotide inhibited cell proliferation. escholarship.org Furthermore, the combination of an EGFR TKI with a STAT3 decoy molecule resulted in enhanced tumor effects compared to the EGFR TKI alone. aacrjournals.org These findings underscore the potential of dual EGFR and STAT3 inhibition to overcome resistance in HNSCC. aacrjournals.orgescholarship.org The expression of EGFRvIII, a constitutively active variant of EGFR, has been shown to induce HNSCC cell migration and invasion through STAT3 activation, a process not abrogated by cetuximab. nih.gov Knockdown or blockade of STAT3 preferentially inhibited the migration and invasion of HNSCC cells expressing EGFRvIII. nih.gov

Table 2: In Vitro Efficacy of EGFR/STAT3 Pathway Inhibition in HNSCC Cell Lines

| Cell Line | Resistance Profile | Key Findings |

|---|---|---|

| OSC19 | Erlotinib-sensitive | STAT3 targeting decreases cell proliferation. escholarship.org |

| HN5 | Erlotinib-sensitive | STAT3 targeting decreases cell proliferation. escholarship.org |

| 686LN | Erlotinib-resistant | STAT3 targeting decreases cell proliferation. escholarship.org |

| Cal33 | Erlotinib-resistant | STAT3 targeting decreases cell proliferation. escholarship.org |

| T24 | Cetuximab-sensitive | STAT3 targeting decreases cell proliferation. escholarship.org |

| T24 PR1, PR2, PR3 | Cetuximab-resistant | STAT3 targeting decreases cell proliferation. escholarship.org |

| UM-22B (EGFRvIII transfected) | Cetuximab-resistant (for invasion) | STAT3 blockade abrogated migration and invasion. nih.gov |

Osteosarcoma Models

Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. iiarjournals.org While overactive EGFR signaling is a potential therapeutic target, feedback activation of STAT3 upon EGFR inhibition is associated with treatment resistance. iiarjournals.org This suggests that a combined inhibition of both EGFR and STAT3 may be necessary to achieve a durable therapeutic response. iiarjournals.org

In vitro studies using human osteosarcoma cell lines MG63 and U2OS have shown that inhibition of either STAT3 or EGFR individually can reduce cell viability. iiarjournals.org However, combined treatment with the EGFR inhibitor erlotinib and the STAT3 inhibitor sodium cantharidate (SC) enhanced the suppression of osteosarcoma growth by preventing the feedback activation of STAT3. iiarjournals.org SC was found to repress cell viability and migration, and induce apoptosis. iiarjournals.org The anti-proliferative and anti-migratory effects of SC were reversed by the expression of a constitutively active form of STAT3, confirming that the antitumor effect of SC is dependent on its ability to inhibit phospho-705-STAT3. iiarjournals.org Another STAT3 inhibitor, S3I-201, also demonstrated dose- and time-dependent anti-proliferative effects in a panel of six osteosarcoma cell lines, further supporting STAT3 as a therapeutic target in this disease. google.com

Table 3: In Vitro Efficacy of EGFR/STAT3 Pathway Inhibition in Osteosarcoma Cell Lines

| Cell Line | Key Findings |

|---|---|

| MG63 | Combined EGFR and STAT3 inhibition enhanced growth suppression and prevented STAT3 feedback activation. iiarjournals.org S3I-201 inhibited cell growth and induced apoptosis. google.com |

| U2OS | Combined EGFR and STAT3 inhibition enhanced growth suppression. iiarjournals.org S3I-201 inhibited cell growth and induced apoptosis. google.com |

| HOS | S3I-201 inhibited cell growth and induced apoptosis. google.com |

| SJSA | S3I-201 inhibited cell growth and induced apoptosis. google.com |

| Saos-2 | S3I-201 inhibited cell growth and induced apoptosis. google.com |

Pancreatic Ductal Adenocarcinoma (PDAC) Models

Pancreatic ductal adenocarcinoma is a highly lethal malignancy with limited effective therapeutic options. nih.gov While EGFR is a target, single-agent EGFR inhibitors have shown insufficient efficacy. nih.govfrontiersin.org A key resistance mechanism is the activation of STAT3. frontiersin.orgresearchgate.net Preclinical studies have shown that gemcitabine (B846), a standard chemotherapy for PDAC, can induce resistance by activating the EGFR-STAT3 signaling pathway. researchgate.net

Dual inhibition of EGFR and STAT3 has shown significant anti-tumor effects in PDAC cell lines. researchgate.netaacrjournals.org In vitro studies using cell lines such as Capan-1, HPAF-II, and PANC-1 demonstrated that the combination of the EGFR inhibitor erlotinib with a STAT3 inhibitor resulted in significantly increased cancer cell killing compared to erlotinib alone. researchgate.netaacrjournals.org This enhanced effect is attributed to the dual suppression of both EGFR and STAT3 phosphorylation. frontiersin.orgresearchgate.net Furthermore, combined inhibition of Src (an upstream activator of STAT3) and EGFR has been shown to block STAT3 activation and overcome therapeutic resistance to gemcitabine in PDAC tumor cells in vitro. nih.govmdpi.com

Table 4: In Vitro Efficacy of EGFR/STAT3 Pathway Inhibition in PDAC Cell Lines

| Cell Line | Key Findings |

|---|---|

| Capan-1 | Dual inhibition of EGFR and STAT3 showed strong antitumor effects. aacrjournals.org |

| HPAF-II | Dual inhibition of EGFR and STAT3 showed strong antitumor effects. aacrjournals.org |

| PANC-1 | Dual inhibition of EGFR and STAT3 showed strong antitumor effects. aacrjournals.org IL-6 enhances STAT3 phosphorylation. mdpi.com |

| AsPC-1 | Stable transfection with STAT3 shRNA enhanced the antitumor effect of erlotinib. aacrjournals.org |

Glioma Models

Glioblastoma is the most aggressive primary brain tumor, and EGFR is frequently amplified or mutated in this disease. nih.govuzh.ch The EGFRvIII variant is a common alteration that drives tumor progression. uzh.chnih.gov STAT3 is a critical downstream mediator of both wild-type EGFR and EGFRvIII signaling in glioma. nih.govnih.gov High STAT3 activity is associated with resistance to EGFR inhibitors and poor clinical outcomes. nih.govaacrjournals.org

In glioma cell lines such as LN-229 and U87MG, the co-expression of EGFR and EGFRvIII leads to enhanced STAT3 activation. nih.gov Inhibition of STAT3 has been shown to be crucial for impairing the growth and survival of glioma cells. uzh.chaacrjournals.org Studies have demonstrated that targeting STAT3 can sensitize glioma cells to EGFR inhibitors. uzh.ch For example, the use of small molecule inhibitors of JAK2, an upstream activator of STAT3, sensitized U87.EGFR and U87.EGFRvIII cells to the EGFR inhibitor gefitinib. uzh.ch Furthermore, the poly(A)-specific ribonuclease (PARN) has been identified as a transcriptional target of STAT3 that positively regulates EGFR, creating a feedback loop that supports glioblastoma stem cell self-renewal and proliferation. oncotarget.com Pharmacological targeting of STAT3 confirmed this regulatory network, suggesting that disrupting the STAT3-PARN-EGFR axis could be a viable therapeutic strategy. oncotarget.com

Table 5: In Vitro Efficacy of EGFR/STAT3 Pathway Inhibition in Glioma Cell Lines | Cell Line | EGFR Status | Key Findings | | :--- | :--- | | LN-229 | Wild-type, EGFR/EGFRvIII transduced | Co-expression of EGFR and EGFRvIII enhanced STAT3 activation. nih.gov | | U87MG | Wild-type, EGFR/EGFRvIII transduced | Co-expression of EGFR and EGFRvIII enhanced STAT3 activation. nih.gov Inhibition of JAK2 sensitized cells to gefitinib. uzh.ch |

Soft Tissue Sarcoma (STS) Models

EGFR is frequently expressed in various subtypes of soft tissue sarcomas, and its expression often correlates with higher histological grade and poorer prognosis. researchgate.net However, monotherapy with EGFR inhibitors like gefitinib has shown limited clinical efficacy in STS. researchgate.netamegroups.org A key mechanism of resistance is the activation of alternative signaling pathways, including the STAT3 pathway. researchgate.netamegroups.org

Constitutive activation of STAT3 has been observed in a majority of STS cell lines. nih.gov Preclinical studies have shown that combining EGFR blockade with STAT3 inhibition can overcome resistance to anti-EGFR monotherapy. researchgate.net For example, dual blockade with the pan-HER inhibitor dacomitinib (B1663576) and the STAT3 inhibitor S3I-201 resulted in greater growth suppression in sarcoma cells compared to single-agent treatment. amegroups.org In malignant peripheral nerve sheath tumours (MPNST), a rare type of STS, both STAT3 and the upstream regulator Redox factor-1 (Ref-1) are implicated in driving tumor growth. Inhibition of either Ref-1 or STAT3 has been shown to impair MPNST growth in vitro and induce apoptosis.

Table 6: In Vitro Efficacy of EGFR/STAT3 Pathway Inhibition in Soft Tissue Sarcoma Cell Lines

| Sarcoma Subtype | Key Findings |

|---|---|

| Fibrosarcoma | Combined EGFR and STAT3 blockade overcame resistance to anti-EGFR monotherapy. researchgate.net |

| Synovial Sarcoma | Gefitinib monotherapy was insensitive despite blocking pEGFR. amegroups.org |

| General STS Cell Lines | S3I-201 showed an anti-proliferative effect in cell lines with aberrant STAT3. nih.gov Dual inhibition of EGFR and STAT3 overcomes resistance to targeted EGFR monotherapy. amegroups.org |

| Malignant Peripheral Nerve Sheath Tumour (MPNST) | Inhibition of STAT3 impairs tumor growth and induces apoptosis. |

Triple-Negative Breast Cancer (TNBC) Models

The epidermal growth factor receptor (EGFR) is frequently overexpressed in triple-negative breast cancer (TNBC) and its high expression is often correlated with a poor prognosis. nih.govnih.govfrontiersin.orgoup.comresearchgate.net The EGFR signaling cascade, particularly through the Signal Transducer and Activator of Transcription 3 (STAT3), is a key pathway promoting the proliferation and survival of TNBC cells. nih.govnih.govmedchemexpress.com

Studies have demonstrated that the EGFR/STAT3 axis is a critical therapeutic target in TNBC. nih.govnih.gov Inhibition of this pathway has been shown to suppress tumor cell proliferation and induce apoptosis in preclinical models. For example, silencing of EGFR in TNBC cell lines leads to a significant increase in apoptosis and inhibits tumor growth in nude mouse models, an effect mediated through the suppression of STAT3. nih.gov Furthermore, the use of JAK/STAT3 inhibitors has been shown to effectively suppress cell proliferation and tumor invasion in TNBC models. nih.gov While the rationale for a dual EGFR/STAT3 inhibitor is strong, no specific data for "Egfr/stat3-IN-1" in TNBC models could be located.

One compound found in the literature, "STAT3-IN-1," has been investigated in the context of breast cancer. In the MDA-MB-231 TNBC cell line, STAT3-IN-1 demonstrated the ability to induce apoptosis. medchemexpress.com In a mouse xenograft model using the 4T1 breast cancer cell line, oral administration of STAT3-IN-1 was shown to arrest tumor growth. medchemexpress.com It is important to note that this compound is a STAT3 inhibitor and not explicitly a dual EGFR/STAT3 inhibitor.

Table 1: Preclinical Data for a STAT3 Inhibitor (STAT3-IN-1) in a Breast Cancer Model

| Compound | Cell Line | In Vitro Effect | In Vivo Model | In Vivo Effect |

|---|

Malignant Peripheral Nerve Sheath Tumor (MPNST) Models

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas where the EGFR-STAT3 signaling pathway has been identified as a significant contributor to tumor formation. mdpi.comtandfonline.comencyclopedia.pubnih.gov Overexpression of EGFR has been shown to promote the transformation of benign neurofibromas into MPNSTs in mouse models. nih.gov

Research has highlighted that STAT3 is a crucial downstream mediator of EGFR signaling in MPNSTs. nih.gov Activated (phosphorylated) STAT3 is prominently found in both human MPNSTs and mouse models of the disease. nih.gov The therapeutic potential of targeting this pathway has been demonstrated using specific inhibitors. For instance, the JAK2/STAT3 inhibitor FLLL32 has been shown to delay the formation of MPNSTs in xenograft nude mouse models. nih.govnih.gov Furthermore, the knockdown of STAT3 using shRNA was able to prevent the formation of MPNSTs in vivo. nih.govnih.gov These findings underscore the importance of the EGFR-STAT3 axis in MPNST pathogenesis and as a therapeutic target. Despite this, no preclinical efficacy data for a compound specifically named "this compound" in MPNST models could be identified in the reviewed literature.

In Vivo Efficacy Studies (Xenograft and Syngeneic Models)

As no specific data for "this compound" were found, this section discusses the general in vivo effects observed when the EGFR and STAT3 pathways are inhibited in cancer models, providing a basis for the expected efficacy of a dual inhibitor.

Tumor Growth Inhibition

The inhibition of the EGFR/STAT3 pathway has consistently been shown to lead to tumor growth inhibition in various xenograft and syngeneic models. As mentioned previously, a STAT3 inhibitor, STAT3-IN-1, arrested tumor growth in a breast cancer xenograft model. medchemexpress.com In MPNST xenograft models, the JAK2/STAT3 inhibitor FLLL32 delayed tumor formation. nih.gov In lung cancer xenograft models, a novel STAT3 inhibitor, W2014-S, was able to cause regression of established tumors. spandidos-publications.com The collective evidence from studies on different inhibitors targeting this pathway suggests that a potent and specific dual EGFR/STAT3 inhibitor would likely demonstrate significant tumor growth inhibition in in vivo models of TNBC and MPNST.

Impact on Tumor Microenvironment

The tumor microenvironment plays a critical role in cancer progression and response to therapy. The EGFR/STAT3 pathway is known to influence key components of the tumor microenvironment, including stromal cells and vasculature.

The stroma, or connective tissue, within a tumor can either promote or inhibit tumor growth. In some cancers, such as pancreatic cancer, a dense stroma can act as a barrier to drug delivery. Studies have shown that inhibiting the EGFR/STAT3 pathway can lead to stromal remodeling. For example, the combined inhibition of Src (a kinase that can activate STAT3) and EGFR was found to prevent tissue fibrosis in a mouse model of pancreatic cancer. tandfonline.com This suggests that targeting this pathway could alter the stromal composition to potentially enhance the efficacy of other therapies.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Microvessel density (MVD) is a measure of the extent of angiogenesis within a tumor. The EGFR/STAT3 pathway is known to regulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

The effect of inhibiting the EGFR/STAT3 pathway on MVD can be complex. In some studies, STAT3 inhibition has been shown to decrease MVD. For instance, STAT3 knockdown in pancreatic cancer xenografts resulted in a significant reduction in microvessel density. oup.com However, in a pancreatic cancer model characterized by a dense stroma, combined inhibition of Src and EGFR paradoxically led to an increase in MVD. tandfonline.com This was interpreted as a "normalization" of the vasculature, which could improve drug delivery to the tumor. Therefore, the impact of an EGFR/STAT3 inhibitor on MVD may be context-dependent, varying with the tumor type and its specific microenvironment.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Erlotinib |

| FLLL32 |

| Gefitinib |

| STAT3-IN-1 |

Effects on Metastatic Potential (Preclinical)

The metastatic cascade, a complex series of events involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites, is a major cause of cancer-related mortality. Preclinical studies have investigated the role of the EGFR/STAT3 signaling axis in promoting metastasis and the potential of its inhibition to counteract this process. The dual inhibition of both Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) has been shown to effectively suppress the metastatic potential of various cancer cells in preclinical models.

Inhibition of the EGFR/STAT3 pathway has demonstrated significant effects on cell migration and invasion, which are critical early steps in metastasis. For instance, in models of head and neck squamous cell carcinoma (HNSCC), the activation of STAT3 downstream of the EGFR variant III (EGFRvIII) has been linked to increased cell migration and invasion. nih.gov The use of a STAT3 decoy in these cells led to a reduction in both migration and invasion. nih.gov Similarly, in prostate cancer cell lines, inhibiting STAT3 activity through various methods, including antisense or siRNA downregulation, limited EGFR-mediated cell motility and invasion through an extracellular matrix barrier. nih.gov

Studies in non-small cell lung cancer (NSCLC) have also highlighted the importance of this pathway in metastasis. A novel STAT3 inhibitor, W2014-S, was found to strongly suppress the migration and invasion of lung cancer cells that have aberrant STAT3 activation. thno.org Furthermore, in bladder cancer, the protein Suprabasin (SBSN) was shown to promote invasion and metastasis both in vitro and in vivo by activating the EGFR/SRC/STAT3 pathway. nih.gov This suggests that targeting this pathway could be a viable strategy to inhibit the metastatic spread of bladder cancer. nih.gov

The inhibition of the EGFR/STAT3 pathway also impacts the expression of genes involved in metastasis. STAT3 target genes include those that encode for pro-angiogenic factors and matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in invasion. nih.govspandidos-publications.com For example, in osteosarcoma cells, the inhibition of STAT3 led to a decrease in the expression of MMP2, a protein involved in cell migration and invasion. aging-us.com In triple-negative breast cancer, stress-induced EGFR-STAT3 signaling can up-regulate vimentin (B1176767) expression, potentially increasing metastatic potential. nih.gov

The following table summarizes key preclinical findings on the effects of targeting the EGFR/STAT3 pathway on metastatic potential in various cancer models.

| Cancer Type | Model System | Key Findings on Metastatic Potential |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell lines (vIII-4) | Inhibition of STAT3 reduced EGFRvIII-mediated cell migration and invasion. nih.gov |

| Prostate Cancer | Cell lines (DU145, PC3) | Inhibition of STAT3 activity limited EGFR-mediated cell migration and invasion. nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Cell lines (A549, PC-9), Xenograft models | A STAT3 inhibitor (W2014-S) suppressed migration and invasion of lung cancer cells with aberrant STAT3 activation. thno.org |

| Osteosarcoma | Cell lines (MG63, U2OS) | Inhibition of STAT3 decreased the expression of MMP2, a key protein in migration and invasion. aging-us.com |

| Bladder Cancer | Cell lines, Mouse model | Suprabasin (SBSN) promoted invasion and metastasis via the EGFR/SRC/STAT3 pathway. nih.gov |

| Pancreatic Cancer | Xenograft model | Dual inhibition of Src and EGFR reduced STAT3 activity and increased microvessel density, potentially improving drug delivery. aacrjournals.org |

Combination Therapeutic Strategies Involving Egfr/stat3 in 1

Synergy with Conventional EGFR Inhibitors

The combination of EGFR inhibitors with STAT3 inhibitors has shown synergistic effects in various cancer models. Treatment with EGFR tyrosine kinase inhibitors (TKIs) can lead to the activation of the STAT3 signaling pathway, which contributes to adaptive resistance. oup.comoncotarget.comnih.gov By co-administering an EGFR inhibitor and a STAT3 inhibitor, this resistance mechanism can be overcome, leading to enhanced tumor cell killing. frontiersin.org

For instance, in non-small cell lung cancer (NSCLC) cell lines, the combination of the EGFR inhibitor gefitinib (B1684475) with a STAT3 inhibitor resulted in synergistic growth inhibition. oup.com Similar synergistic effects have been observed in other cancers, including soft tissue sarcoma and ovarian cancer, when combining EGFR inhibitors like gefitinib or erlotinib (B232) with STAT3 inhibitors. nih.govoncotarget.com The rationale behind this synergy lies in the dual blockade of two critical signaling pathways involved in tumor cell proliferation, survival, and resistance.

Preclinical studies have demonstrated that this combination can lead to a significant reduction in tumor growth and an increase in apoptosis compared to monotherapy. oncotarget.com For example, in a fibrosarcoma xenograft model, the combination of gefitinib and a STAT3 inhibitor resulted in significantly smaller tumors than either drug alone. oncotarget.com

Combined Approaches with Chemotherapeutic Agents

The STAT3 signaling pathway has been implicated in chemoresistance in various cancers. researchgate.net Inhibition of STAT3 can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. researchgate.net This has led to the investigation of combining EGFR/STAT3 inhibitors with chemotherapy.

In pancreatic ductal adenocarcinoma (PDAC), a disease known for its resistance to chemotherapy, the combination of EGFR and Src inhibition, which in turn inhibits STAT3, has been shown to improve the delivery and efficacy of gemcitabine (B846). nih.gov This combination therapy was found to increase the microvessel density within tumors, leading to better drug delivery. nih.gov

Preclinical models of medulloblastoma have also shown that STAT3 inhibition can enhance the effectiveness of chemotherapy. researchgate.net Researchers are actively exploring the optimal ways to combine STAT3 inhibitors with chemotherapy to improve treatment outcomes for patients with aggressive cancers. researchgate.net

Co-targeting with Other Signaling Pathway Inhibitors (e.g., Src Inhibitors)

The signaling networks within cancer cells are complex and interconnected. Therefore, co-targeting multiple pathways can be a more effective strategy than inhibiting a single pathway. The Src kinase is another important signaling molecule that is often co-activated with EGFR and STAT3 and plays a role in therapeutic resistance. oup.comnih.gov

In EGFR-mutant NSCLC, the co-activation of STAT3 and Src-YAP1 signaling has been identified as a mechanism of resistance to EGFR TKIs. oup.comnih.gov Preclinical studies have shown that the triple combination of an EGFR inhibitor, a STAT3 inhibitor, and a Src inhibitor is highly synergistic in suppressing tumor cell growth. oup.comoup.com This triple blockade was more effective than any single or double combination of the inhibitors. researchgate.net

The combination of Src and EGFR inhibition has also been shown to effectively inhibit STAT3 activation in pancreatic cancer, leading to reduced tumor growth and stromal remodeling. nih.govaacrjournals.org This approach not only directly targets the cancer cells but also modifies the tumor microenvironment to be less supportive of tumor growth. nih.gov

Table 1: Synergistic Effects of Co-targeting EGFR, STAT3, and Src in NSCLC Cell Lines

| Cell Line | Combination | Combination Index (CI) | 95% Confidence Interval (CI) |

| PC-9 | Gefitinib + TPCA-1 (STAT3 inhibitor) | 0.82 | 0.80 to 0.84 |

| PC-9 | Gefitinib + AZD0530 (Src inhibitor) | 0.80 | 0.78 to 0.82 |

| PC-9 | EGFR, STAT3, and Src inhibitors | 0.59 | 0.54 to 0.63 |

| H1975 | EGFR, STAT3, and Src inhibitors | 0.59 | 0.54 to 0.63 |

A Combination Index (CI) less than 1 indicates synergy. Data sourced from oup.comoup.com.

Rationales for Polytherapy Based on Preclinical Findings

The rationale for using polytherapy, or combination therapy, involving EGFR/STAT3-IN-1 is strongly supported by preclinical evidence. The primary reasons for this approach include:

Overcoming Resistance: Cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways. scientificarchives.com For example, EGFR inhibitor treatment can lead to the compensatory activation of the STAT3 pathway. frontiersin.orgresearchgate.net By simultaneously targeting both EGFR and STAT3, this escape mechanism can be blocked.

Synergistic Effects: Combining inhibitors of different signaling pathways can result in a synergistic anti-tumor effect, meaning the combined effect is greater than the sum of the individual effects. nih.gov This allows for potentially lower doses of each drug, which could reduce toxicity.

Targeting Multiple Oncogenic Drivers: Cancers are often driven by multiple genetic and signaling abnormalities. oncotarget.com A polytherapy approach allows for the simultaneous targeting of several of these drivers, leading to a more comprehensive and effective treatment.

Modulating the Tumor Microenvironment: Some combination therapies, such as the co-inhibition of Src and EGFR, can alter the tumor stroma, making it less conducive to tumor growth and improving the delivery of other therapeutic agents. nih.govaacrjournals.org

Preclinical studies across various cancer types, including NSCLC, pancreatic cancer, glioblastoma, and soft tissue sarcoma, have consistently demonstrated the potential benefits of combining EGFR and STAT3 inhibition with other targeted agents or chemotherapy. oncotarget.comnih.govnih.govresearchgate.net These findings provide a strong foundation for the continued investigation of these combination strategies in clinical settings.

Medicinal Chemistry and Drug Discovery Aspects Relevant to Egfr/stat3 in 1

Identification and Development of STAT3 Inhibitors Targeting the SH2 Domain

The Signal Transducer and Activator of Transcription 3 (STAT3) protein has been identified as a critical node in cancer signaling pathways, regulating genes involved in proliferation, survival, and angiogenesis. researchgate.net Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. frontiersin.org The Src Homology 2 (SH2) domain of STAT3 is central to its function, mediating its dimerization through binding to phosphorylated tyrosine residues, a crucial step for its nuclear translocation and transcriptional activity. acs.orgbiomolther.org Consequently, the SH2 domain has become a major focus for the development of direct STAT3 inhibitors. researchgate.net

The development of STAT3 inhibitors targeting the SH2 domain has followed two main strategies: peptidomimetics and small molecules. nih.gov Peptidomimetic inhibitors are designed based on the structure of the STAT3 protein and can directly interact with the SH2 domain. nih.gov An example is PY*LKTK, which can form inactive complexes with STAT3, thereby reducing the levels of active STAT3 dimers. nih.gov

However, the development of small-molecule inhibitors has been more intensely pursued due to their potential for better pharmacokinetic properties. Numerous small-molecule inhibitors that directly target the STAT3 SH2 domain have been identified through high-throughput screening and structure-based virtual screening. researchgate.net These include compounds like S3I-201, Stattic, and STA-21. researchgate.net For instance, Stattic was discovered through a high-throughput chemical library screen and is known to inhibit STAT3 activation by binding to cysteine residues near the phosphopeptide-binding area of the SH2 domain. nih.gov

Despite these advances, the development of STAT3 SH2 domain inhibitors has been challenging. Many identified inhibitors have shown insufficient potency, poor bioavailability, or a lack of selectivity, limiting their clinical translation. nih.gov The high similarity between the SH2 domains of different STAT family members, particularly STAT1 which often has tumor-suppressive functions, poses a significant hurdle for developing selective STAT3 inhibitors. frontiersin.org

Structure-Activity Relationships (SAR) in Dual EGFR/STAT3 Targeting Compounds (Focus on Biological Activity)

The rationale for developing dual EGFR/STAT3 inhibitors stems from the observation that targeting EGFR alone can lead to resistance through the activation of STAT3 signaling pathways. nih.gov By simultaneously inhibiting both targets, it is hypothesized that a more durable and potent anti-cancer effect can be achieved. The structure-activity relationship (SAR) studies of these dual inhibitors are crucial for optimizing their potency and selectivity.

Recent research has led to the development of novel series of compounds designed as dual EGFR/STAT3 inhibitors. For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were designed and synthesized with the aim of dual inhibition. researchgate.netnih.gov Within this series, specific structural modifications were found to be critical for their biological activity. For instance, compounds 5j and 5k from this series demonstrated potent inhibitory activity against both EGFR and STAT3. researchgate.netnih.gov

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound | EGFR IC₅₀ (nM) | STAT3 IC₅₀ (nM) |

|---|---|---|

| 5j | 67 | 5.52 |

| 5k | 41 | 3.34 |

Data sourced from a study on new thieno[2,3-d]pyrimidines as dual EGFR and STAT3 inhibitors. researchgate.netnih.gov

Another class of compounds explored as dual inhibitors are pyrazolopyrimidine analogues. These were designed to incorporate the key pharmacophoric features of both EGFR and STAT3 inhibitors. researchgate.net The SAR studies on these compounds aim to identify the structural motifs that confer potent dual inhibitory activity.

The general SAR trends for quinazoline-based EGFR inhibitors have also been studied extensively. Modifications at the 4-anilino position of the quinazoline (B50416) core are known to significantly influence EGFR inhibitory activity. nih.gov For dual inhibitors, the challenge lies in incorporating structural features that also enable potent inhibition of the STAT3 SH2 domain without compromising EGFR activity.

Computational Approaches in Discovery (e.g., Virtual Screening, Molecular Dynamics)

Computational methods have become indispensable in the discovery and development of dual EGFR/STAT3 inhibitors. These approaches accelerate the identification of promising lead compounds and provide insights into their binding mechanisms.

Virtual Screening is a key computational technique used to screen large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govpnas.org For the discovery of STAT3 inhibitors, structure-based virtual screening has been employed using computer models of the STAT3 SH2 domain. pnas.org This approach led to the identification of the inhibitor S3I-201 from the National Cancer Institute's chemical libraries. pnas.org Similarly, for dual inhibitors, a multi-stage virtual screening process can be employed, combining pharmacophore models and molecular docking to identify compounds with the potential to bind to both EGFR and STAT3. mdpi.com

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules, providing a detailed view of the interactions between a ligand and its target protein over time. researchgate.netnih.gov In the context of dual EGFR/STAT3 inhibitors, MD simulations have been used to validate the binding modes of newly designed compounds, such as the thieno[2,3-d]pyrimidine derivatives, within the active sites of both EGFR and STAT3. researchgate.netnih.gov These simulations help to confirm the stability of the ligand-protein complex and to identify key interactions that contribute to binding affinity.

The general workflow for the computational discovery of these inhibitors often involves:

Target Preparation: Obtaining the crystal structures of EGFR and STAT3 from protein databases. nih.gov

Virtual Screening: Using techniques like molecular docking to screen compound libraries against the prepared target structures. nih.gov

Hit Identification and Refinement: Selecting the top-scoring compounds for further analysis. mdpi.com

Molecular Dynamics Simulations: Running simulations on the most promising hits to assess their binding stability and interaction patterns. researchgate.netnih.gov

Biological Evaluation: Synthesizing and testing the computationally identified compounds in in vitro and in vivo assays. nih.gov

Delivery Strategies for Dual Inhibitors (e.g., Nanoparticle-Mediated Delivery)

The effective delivery of dual EGFR/STAT3 inhibitors to the tumor site is a critical aspect of their therapeutic development. Nanoparticle-mediated delivery systems offer a promising approach to improve the solubility, stability, and tumor-targeting of these drugs. frontiersin.orgnih.gov

One strategy involves the co-loading of an EGFR inhibitor and a STAT3 inhibitor into a single nanoparticle carrier. For example, researchers have developed poly(lactic-co-glycolic acid) (PLGA) nanoparticles to co-deliver the EGFR inhibitor Erlotinib (B232) and the STAT3 inhibitor Alantolactone . frontiersin.orgnih.gov These dual-drug-loaded nanoparticles, termed AE@NPs, demonstrated enhanced cancer cell-killing effects compared to the individual drugs alone. frontiersin.orgnih.gov The nanoparticles were also shown to inhibit the phosphorylation of both EGFR and STAT3, confirming the dual-targeting mechanism. nih.gov

Table 2: Characteristics of Erlotinib and Alantolactone Co-Loaded Nanoparticles (AE@NPs)

| Property | Value |

|---|---|

| Core Material | PLGA |

| Loaded Drugs | Erlotinib (EGFR inhibitor), Alantolactone (STAT3 inhibitor) |

| Observed Effect | Synergistic anti-cancer activity |

Data from a study on dual targeting of EGFR and STAT3 with co-loaded PLGA nanoparticles. frontiersin.orgnih.gov

Another approach utilizes gold nanoparticles (AuNPs) as a delivery vehicle. A novel system was engineered carrying a therapeutic STAT3 decoy oligonucleotide (STAT3d) payload. ntno.org To enhance tumor specificity, the AuNPs were functionalized with a nucleolin aptamer (NUAP) that targets a protein overexpressed on the surface of certain cancer cells. ntno.org This system not only delivered the STAT3 inhibitor but also acted as a radiosensitizer, demonstrating a multi-pronged therapeutic strategy. ntno.org

Biodegradable nanoparticles based on materials like PEG-PLA have also been developed for the co-delivery of an EGFR inhibitor (Erlotinib ) and a JAK2/STAT3 pathway inhibitor (Fedratinib ). frontiersin.org These nanoparticle systems have been shown to overcome resistance to EGFR inhibitors by simultaneously suppressing the STAT3 signaling pathway. frontiersin.org

Future Directions and Research Gaps

Exploration of Novel Molecular Targets Within the EGFR-STAT3 Axis

While EGFR and STAT3 are the primary targets, the signaling cascade they regulate is complex and involves numerous other proteins. Future research should focus on identifying other critical nodes within this axis that could be co-targeted to enhance therapeutic efficacy. For instance, non-receptor tyrosine kinases like Src can mediate STAT3 activation independently of or in concert with EGFR. nih.govaacrjournals.org Investigating the role of such kinases and their potential as additional therapeutic targets could provide a more comprehensive approach to disrupting this oncogenic signaling network. Furthermore, understanding the role of upstream activators and downstream effectors, such as JAKs, and their contribution to resistance could unveil novel combination strategies. nih.gov

Investigation of Context-Specific Efficacy in Different Cancer Subtypes

The efficacy of targeting the EGFR-STAT3 pathway is likely to be highly dependent on the specific genetic and molecular context of the cancer subtype. For example, while EGFR is overexpressed in a significant percentage of triple-negative breast cancers (TNBC), therapies targeting EGFR have shown limited success in this subtype. nih.govaacrjournals.org This suggests that the reliance on the EGFR-STAT3 pathway can vary. Future studies should systematically evaluate the efficacy of dual inhibitors like Egfr/stat3-IN-1 across a wide range of cancer subtypes with diverse genetic backgrounds. This includes cancers where this pathway is implicated, such as non-small cell lung cancer (NSCLC), pancreatic cancer, head and neck squamous cell carcinoma (HNSCC), and osteosarcoma. aacrjournals.orgfrontiersin.orgaacrjournals.orgaging-us.com Such studies will help to identify patient populations most likely to benefit from this therapeutic strategy. For instance, in some non-small cell lung cancers, nearly half of early-stage tumors may rely on the EGFR-Stat3 pathway for growth and survival. aacrjournals.org

Deeper Elucidation of Intercellular Signaling and Tumor Microenvironment Dynamics

The tumor microenvironment (TME) plays a crucial role in cancer progression and therapeutic response. scientificarchives.com The EGFR-STAT3 axis is known to influence the TME by regulating the expression of various cytokines and growth factors, promoting angiogenesis, and modulating immune responses. nih.govmdpi.com Future research should aim to unravel the intricate interplay between cancer cells with an activated EGFR-STAT3 pathway and the surrounding stromal and immune cells. scientificarchives.com Understanding how dual inhibitors impact this communication and remodel the TME is critical. For example, combined inhibition of Src and EGFR has been shown to remodel the tumor stroma in pancreatic cancer, leading to improved drug delivery. aacrjournals.org A deeper understanding of these dynamics could lead to the development of combination therapies that not only target the tumor cells directly but also modulate the TME to be less supportive of tumor growth.

Development of Advanced Preclinical Models for Efficacy and Resistance Studies

To better predict clinical outcomes and study mechanisms of resistance, more sophisticated preclinical models are needed. While traditional 2D cell culture and xenograft models have been valuable, they often fail to recapitulate the complexity of human tumors. The development and use of patient-derived xenografts (PDXs), organoids, and syngeneic mouse models that incorporate a functional immune system will be instrumental. thno.org These models can provide a more accurate platform to assess the efficacy of dual inhibitors, identify biomarkers of response, and investigate the emergence of resistance in a more clinically relevant setting.

Strategies for Minimizing Adaptive Resistance Mechanisms in Dual Targeting Approaches

A significant challenge in targeted cancer therapy is the development of adaptive resistance. jci.org Even with dual inhibitors, cancer cells can develop mechanisms to bypass the blocked pathways. For example, feedback activation of STAT3 has been observed following EGFR inhibition, contributing to therapeutic resistance. frontiersin.orgaging-us.com Similarly, feedback activation of EGFR can occur after STAT3 inhibition. researchgate.net Future research must focus on identifying and understanding the molecular mechanisms that drive adaptive resistance to dual EGFR/STAT3 inhibition. This includes investigating the role of other signaling pathways that may be upregulated as a compensatory mechanism. oncotarget.com Strategies to overcome this resistance could involve the development of next-generation inhibitors that target multiple resistance pathways simultaneously or the implementation of dynamic treatment schedules and combinations with other targeted agents or immunotherapies.

Q & A

Q. What is the molecular mechanism of EGFR/STAT3-IN-1 in inhibiting STAT3 signaling, and how does it differ from other STAT3 inhibitors?

this compound selectively targets STAT3 by inhibiting its phosphorylation and acetylation, disrupting downstream transcriptional activity. Unlike broad-spectrum kinase inhibitors, it shows oral bioavailability and specificity for STAT3, as demonstrated in MDA-MB-231 and HT29 cells, where it induces apoptosis at IC50 values of 2.14 μM and 1.82 μM, respectively . The compound’s structure, derived from resveratrol-caffeic acid hybrids, enhances binding affinity to STAT3’s SH2 domain, reducing off-target effects .

Q. What experimental protocols are recommended for determining IC50 values of this compound in vitro?

- Cell Culture: Use adherent cancer cell lines (e.g., MDA-MB-231, HT29) with standardized growth conditions (e.g., RPMI-1640 medium, 10% FBS, 37°C/5% CO2).